AH 6809 (6-Isopropoxy-9-oxoxanthene-2-carboxylic acid) is a synthetic compound that plays a significant role in scientific research as a pharmacological tool. It is primarily known for its antagonist activity at prostaglandin E2 (PGE2) receptors, specifically the EP1, EP2, and DP subtypes. AH 6809 is frequently employed in studies investigating the physiological and pathophysiological roles of these receptors in various biological systems. [, , , , , , , , , , , , , , , , , , , , , , , , ]
AH 6809 is a chemical compound recognized primarily as an antagonist of the prostaglandin E2 receptor subtype 2 (EP2). It has been utilized extensively in pharmacological research to investigate the role of EP receptors in various biological processes. The compound is notable for its ability to inhibit the actions of prostaglandin E2, a lipid compound involved in inflammation and other physiological functions. AH 6809 has been classified as a competitive antagonist, which means it binds to the receptor without activating it, effectively blocking the receptor's function.
AH 6809 was initially developed for research purposes and has been referenced in numerous studies exploring its effects on cellular signaling pathways involving prostaglandins. Its synthesis and characterization have been documented in various scientific literature, emphasizing its relevance in pharmacological studies.
The synthesis of AH 6809 involves several organic chemistry techniques, typically starting from simpler chemical precursors. Detailed methods for synthesizing AH 6809 may vary, but they generally include:
The technical aspects of synthesizing AH 6809 often rely on established organic synthesis protocols, which may involve multi-step reactions and careful monitoring of reaction progress through techniques like thin-layer chromatography or high-performance liquid chromatography.
AH 6809's molecular structure can be represented by its chemical formula, which is typically noted as . The structural configuration includes functional groups that are critical for its antagonist activity at the EP2 receptor.
AH 6809 participates in several key chemical reactions relevant to its function:
The binding affinity of AH 6809 for EP2 receptors has been quantified using assays that measure competitive inhibition against known agonists. These assays often utilize cell lines expressing the EP2 receptor to determine IC50 values and other kinetic parameters.
AH 6809 exerts its effects primarily through competitive antagonism at the EP2 receptor. When prostaglandin E2 binds to this receptor, it typically activates signaling pathways that lead to various physiological responses, such as inflammation and pain modulation. AH 6809 blocks this interaction:
Research indicates that the use of AH 6809 can significantly alter cellular responses to inflammatory stimuli, demonstrating its potential therapeutic implications in conditions characterized by excessive prostaglandin E2 signaling.
Studies have shown that variations in concentration can affect the efficacy of AH 6809 as an antagonist, highlighting the importance of precise dosing in experimental applications.
AH 6809 is primarily used in research settings to explore:
AH 6809 (6-Isopropoxy-9-xanthone-2-carboxylic acid) is a competitive antagonist primarily targeting prostaglandin E₂ (PGE₂) receptors EP1 and EP2. Binding studies reveal its affinity for human recombinant receptors, with Kᵢ values of 1,217 nM for EP1 and 1,150 nM for EP2 [1] [10]. Notably, it exhibits higher potency at murine EP2 receptors (Kᵢ = 350 nM), highlighting species-specific differences [10]. In functional assays, AH 6809 antagonizes PGE₂-induced smooth muscle contraction (EP1-mediated) and cAMP accumulation (EP2-mediated) with pA₂ values of 6.8 and functional Kᵢ of 350 nM, respectively [1] [6]. However, its affinity for guinea pig EP2 receptors is atypically low, limiting utility in certain preclinical models [6].
Table 1: Receptor Binding Affinity of AH 6809
Receptor Subtype | Species | Kᵢ (nM) | Functional Assay |
---|---|---|---|
EP1 | Human | 1,217 | Contraction inhibition |
EP2 | Human | 1,150 | cAMP inhibition |
EP2 | Mouse | 350 | cAMP inhibition |
EP3-III | Human | 1,597 | Not determined |
AH 6809 weakly antagonizes DP (prostaglandin D₂) receptors, with a pA₂ of 4.45 in human platelet aggregation assays [1] [4]. This activity is ~10-fold lower than its effects on EP1/EP2 receptors. In whole-blood assays, AH 6809 (30–300 µM) reversibly inhibits the anti-aggregatory effects of PGD₂ and its analog BW245C, confirming DP receptor blockade [4] [9]. This modulation disrupts PGD₂-mediated vasodilation and immune regulation but requires higher concentrations than EP receptor antagonism.
AH 6809 potently suppresses Gαs-coupled EP2 receptor signaling, reducing intracellular cAMP accumulation. In macrophages and neuronal cells, PGE₂-induced cAMP elevation is inhibited by AH 6809 (IC₅₀: 1–10 µM), dampening downstream protein kinase A (PKA) activation [7] [9]. This blockade disrupts genes regulated by cAMP response elements (CREs), such as TNF-α and IFN-β, thereby attenuating inflammatory responses [7]. In EP2-overexpressing cell lines, AH 6809 shifts PGE₂ concentration-response curves rightward, confirming competitive antagonism [9].
Beyond canonical cAMP inhibition, AH 6809 influences non-canonical EP2 signaling. It partially inhibits β-arrestin recruitment and receptor internalization, altering ERK/MAPK pathway activation [10]. This crosstalk modulates gene expression and cell migration, particularly in cancer and immune models. For example, in neuroblastoma cells, AH 6809 reverses PGE₂-induced β-catenin stabilization—a process requiring both Gαs and β-arrestin coordination [1] [10].
AH 6809 disrupts feedforward loops in inflammation by targeting COX-2/PGE₂ pathways. In macrophages exposed to LPS or DAMPs, it reduces COX-2 transcription and PGE₂ synthesis by >50% at 10 µM [3] [7]. This suppression diminishes PGE₂-mediated immunomodulation, enhancing pro-inflammatory cytokine release (e.g., IL-1β) in dying cells [7]. In T. serrulatus venom models, AH 6809 (5 mg/kg) decreases lung PGE₂ and IL-1β, confirming its role in sterile inflammation [10].
Emerging evidence links AH 6809 to inflammasome regulation. It indirectly suppresses NLRP7 activity—a sensor for microbial lipopeptides—by reducing PGE₂-dependent SUMOylation [5]. In macrophages, NLRP7 sequesters pro-caspase-1 and pro-IL-1β, but AH 6809 counteracts this by lowering cAMP-induced SUMO1 modifications. This dual modulation promotes caspase-1 activation and IL-1β maturation, amplifying inflammation in infection models [5].
Table 2: Inflammatory Pathways Modulated by AH 6809
Target Pathway | Effect of AH 6809 | Functional Outcome |
---|---|---|
COX-2/PGE₂ → EP1/EP2 | ↓ PGE₂ synthesis & signaling | Reduced cytokine suppression |
cAMP/PKA → CRE genes | ↓ TNF-α, IFN-β expression | Enhanced immune activation |
NLRP7-SUMO1 complexes | Disassembly | Increased IL-1β maturation |
β-catenin stabilization | Inhibition | Attenuated cell survival in cancer |
Key Compound Names:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7